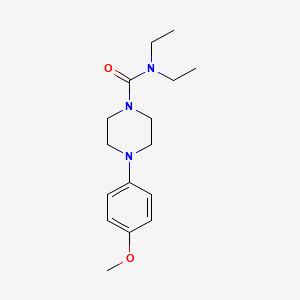
6-(cyclopropylmethoxy)-7H-purin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(cyclopropylmethoxy)-7H-purin-2-amine is a purine derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a purine ring system substituted with an amino group at the 2-position and a cyclopropylmethoxy group at the 6-position, making it a versatile molecule for various chemical reactions and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(cyclopropylmethoxy)-7H-purin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Cyclopropylmethoxylation: The introduction of the cyclopropylmethoxy group is achieved through a nucleophilic substitution reaction. This step involves the reaction of a suitable purine derivative with cyclopropylmethanol in the presence of a base such as sodium hydride.
Amination: The amino group is introduced at the 2-position through a nucleophilic substitution reaction using ammonia or an amine source under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
6-(cyclopropylmethoxy)-7H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and cyclopropylmethoxy groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
6-(cyclopropylmethoxy)-7H-purin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-(cyclopropylmethoxy)-7H-purin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or repair, thereby exerting antiviral or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-6-(trifluoromethoxy)-9H-purine: Similar structure with a trifluoromethoxy group instead of a cyclopropylmethoxy group.
2-Amino-6-methyl-9H-purine: Contains a methyl group at the 6-position.
2-Amino-6-chloropurine: Features a chlorine atom at the 6-position.
Uniqueness
6-(cyclopropylmethoxy)-7H-purin-2-amine is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various research applications.
Eigenschaften
Molekularformel |
C9H11N5O |
|---|---|
Molekulargewicht |
205.22 g/mol |
IUPAC-Name |
6-(cyclopropylmethoxy)-7H-purin-2-amine |
InChI |
InChI=1S/C9H11N5O/c10-9-13-7-6(11-4-12-7)8(14-9)15-3-5-1-2-5/h4-5H,1-3H2,(H3,10,11,12,13,14) |
InChI-Schlüssel |
GBLDIKISFQVFKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1COC2=NC(=NC3=C2NC=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[4-Bromo-2-(propan-2-yl)phenyl]cyanamide](/img/structure/B8657690.png)
![3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B8657699.png)




![2,4-Imidazolidinedione, 5-[(2-chlorophenyl)methylene]-](/img/structure/B8657729.png)

